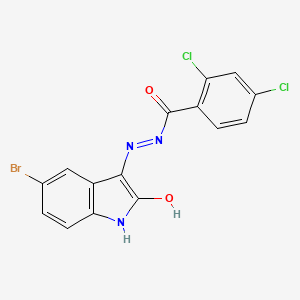
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine is a chemical compound that belongs to the family of pyranones. It is a heterocyclic organic compound that has a wide range of applications in scientific research. This compound is synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in cell division and proliferation. This, in turn, leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as thymidylate synthase, which are involved in DNA synthesis. This, in turn, leads to the inhibition of cell division and proliferation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, which makes it an attractive option for researchers on a tight budget. However, there are also some limitations to its use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine. One area of research is the development of pyranone-based ligands for use in medicinal chemistry. These ligands have potential applications in the treatment of a variety of diseases, including cancer. Another area of research is the study of the mechanism of action of N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine. This will help to further our understanding of how this compound inhibits the growth of cancer cells and may lead to the development of more effective cancer treatments. Finally, there is a need for more research on the advantages and limitations of using N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine in lab experiments. This will help to determine the optimal conditions for using this compound in various experimental settings.
Métodos De Síntesis
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine is synthesized using a variety of methods. One of the most common methods is the reaction of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione with ethyl glycinate hydrochloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine as the final product.
Aplicaciones Científicas De Investigación
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine has a wide range of applications in scientific research. It is used as a building block in the synthesis of a variety of compounds, such as pyranone-based ligands, which have potential applications in medicinal chemistry. This compound has also been studied for its potential as an antitumor agent and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
3-[(3-acetyl-6-methyl-2-oxopyran-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6-5-8(12-4-3-9(14)15)10(7(2)13)11(16)17-6/h5,12H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCZMQLCTOUZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-fluoro-4-biphenylyl)[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6126332.png)
![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6126338.png)
![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126359.png)
![7-(3,4-difluorobenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6126371.png)
![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6126376.png)


![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6126386.png)
![3-{[(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6126394.png)
![4-benzyl-3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6126412.png)

![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide](/img/structure/B6126424.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-furamide](/img/structure/B6126429.png)